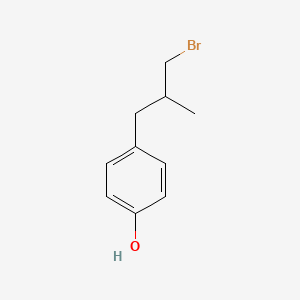
4-(3-Bromo-2-methylpropyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromo-2-methylpropyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a bromine atom and a methyl group attached to the propyl chain, which is connected to the phenol ring. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methylpropyl)phenol can be achieved through several methods. One common approach involves the bromination of 4-(2-methylpropyl)phenol using bromine in the presence of a catalyst. The reaction typically requires a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous bromination processes. This method ensures a consistent supply of the compound and allows for better control over reaction conditions. The use of automated systems and precise measurement of reactants enhances the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromo-2-methylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 4-(2-methylpropyl)phenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: 4-(2-Methylpropyl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Bromo-2-methylpropyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mécanisme D'action
The mechanism of action of 4-(3-Bromo-2-methylpropyl)phenol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and interact with electron-rich sites in biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activities and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Methylpropyl)phenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromophenol: Contains a bromine atom but lacks the methylpropyl group, resulting in different reactivity and applications.
2-Bromo-4-methylphenol: Similar structure but with different positioning of the bromine and methyl groups, leading to distinct chemical properties.
Uniqueness
4-(3-Bromo-2-methylpropyl)phenol is unique due to the specific positioning of the bromine and methyl groups, which confer distinct reactivity and properties. This makes it valuable in various chemical reactions and applications that require precise control over molecular interactions .
Propriétés
Formule moléculaire |
C10H13BrO |
|---|---|
Poids moléculaire |
229.11 g/mol |
Nom IUPAC |
4-(3-bromo-2-methylpropyl)phenol |
InChI |
InChI=1S/C10H13BrO/c1-8(7-11)6-9-2-4-10(12)5-3-9/h2-5,8,12H,6-7H2,1H3 |
Clé InChI |
HNMMNCUSWXONCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B13204202.png)
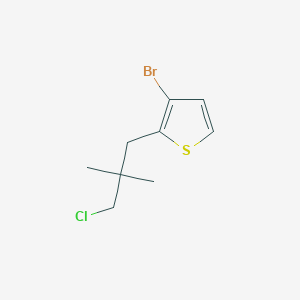

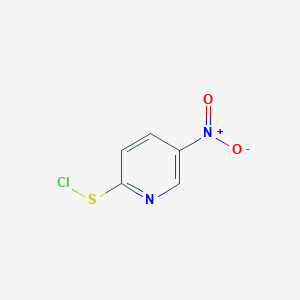
![Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13204225.png)
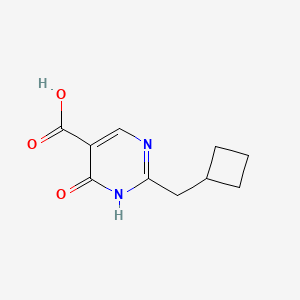
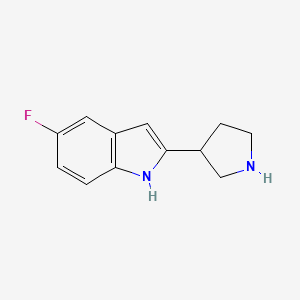

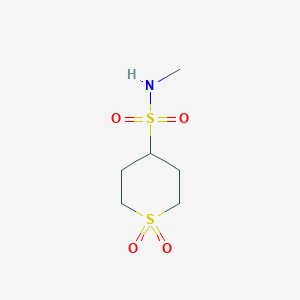
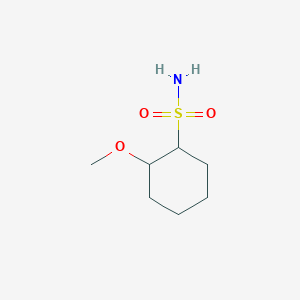
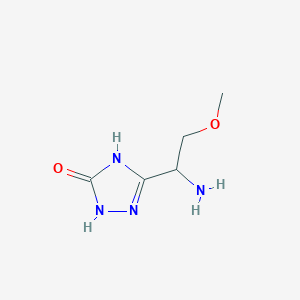
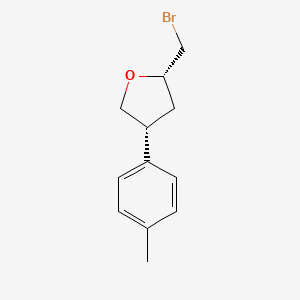
![3-[(Butan-2-yloxy)methyl]-2-methoxyaniline](/img/structure/B13204283.png)
![4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13204284.png)
